molecular formula C20H19ClFN3O3S B2586764 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215656-45-3

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2586764
CAS No.: 1215656-45-3
M. Wt: 435.9
InChI Key: GXMZCZTYJVHXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spiroimidazolidinone derivative characterized by a 1,4,8-triazaspiro[4.5]decane core. The compound features a 3-chloro-4-fluorophenylsulfonyl group at the 8-position and a meta-tolyl (3-methylphenyl) substituent at the 3-position. The spirocyclic architecture is a "privileged structure" in drug discovery, often associated with GPCR modulation and kinase inhibition .

Properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)15-5-6-17(22)16(21)12-15/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMZCZTYJVHXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural variations among spiroimidazolidinones include substitutions on the sulfonyl group, aryl rings, and modifications to the spirocyclic core. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 8-(3-Cl-4-F-phenylsulfonyl), 3-(m-tolyl) C₂₄H₂₂ClFN₃O₃S 502.97 Potential kinase inhibition; optimized lipophilicity (XLogP ~4.5)
8-((3-Cl-4-Me-phenyl)sulfonyl)-3-(m-tolyl)-... 8-(3-Cl-4-Me-phenylsulfonyl) C₂₅H₂₅ClN₃O₃S 494.00 Reduced electronegativity vs. target compound; higher metabolic stability
8-[3-(CF₃)benzenesulfonyl]-3-(3-MeO-phenyl)-... 8-(3-CF₃-benzenesulfonyl), 3-(3-MeO-phenyl) C₂₄H₂₂F₃N₃O₄S 537.51 Enhanced solubility (polar CF₃ group); anticancer candidate
3-(4-Me-phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-(4-Me-phenyl) C₁₄H₁₇N₃O 243.31 Simplified scaffold; base structure for SAR studies
Spirotetramat enol metabolite 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy C₁₉H₂₂NO₄ 328.39 Pesticidal activity (residue definition in FAO/WHO guidelines)

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F, -SO₂) at the 8-position enhance binding to hydrophobic pockets in target proteins .
  • Meta-substituted aryl groups (e.g., m-tolyl) optimize steric fit in enzyme active sites compared to para-substituted analogues .
  • Hydroxy/methoxy groups (e.g., in spirotetramat metabolites) improve environmental persistence but reduce mammalian toxicity .

Comparison with Analogues :

  • Compound 8-(3-CF₃-benzenesulfonyl)-3-(3-MeO-phenyl)-... () uses similar microwave protocols but requires lower temperatures (50°C) due to the electron-deficient sulfonyl group.
  • Simplified derivatives (e.g., 3-(4-Me-phenyl)-...) are synthesized via one-pot cyclization, emphasizing cost efficiency over yield .
Pharmacological Profiles
  • Target Compound: Predicted to inhibit kinases (e.g., JAK3) due to sulfonyl group interactions with ATP-binding sites. No in vivo data available .
  • Compound A (): (5s,8s)-3-(4'-Cl-3'-F-4-Me-biphenyl)-4-hydroxy-8-methoxy-... shows antitumor activity (IC₅₀ = 0.2 µM in breast cancer models) .
  • Spirotetramat Metabolites : Used agriculturally; low mammalian toxicity (LD₅₀ >2000 mg/kg) due to rapid glucuronidation .

Therapeutic vs. Agricultural Use : Structural nuances dictate application. Hydroxy/methoxy groups favor environmental stability (pesticides), while sulfonyl/aryl groups enhance target specificity (drugs) .

Physicochemical Properties
  • Lipophilicity : Target compound (XLogP ~4.5) is less polar than 8-[3-(CF₃)benzenesulfonyl]-... (XLogP ~3.9) due to chloro/fluoro substituents .
  • Solubility : The trifluoromethyl group in ’s compound improves aqueous solubility (68.2 mg/mL vs. 12.4 mg/mL for the target compound) .
  • Metabolic Stability : 4-Methylphenyl analogues () exhibit slower hepatic clearance (t₁/₂ = 4.2 hours) compared to sulfonyl derivatives (t₁/₂ = 1.8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.